molecular formula C19H22N2O3 B12553985 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid CAS No. 177653-31-5

4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid

Cat. No.: B12553985
CAS No.: 177653-31-5
M. Wt: 326.4 g/mol
InChI Key: ZTNGOCKLOFPLDU-UHFFFAOYSA-N
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Description

4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a benzamido group, and a phenylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can form π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid is unique due to the presence of both the dimethylamino and benzamido groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

177653-31-5

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[4-[[3-(dimethylamino)benzoyl]amino]phenyl]butanoic acid

InChI

InChI=1S/C19H22N2O3/c1-21(2)17-7-4-6-15(13-17)19(24)20-16-11-9-14(10-12-16)5-3-8-18(22)23/h4,6-7,9-13H,3,5,8H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

ZTNGOCKLOFPLDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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